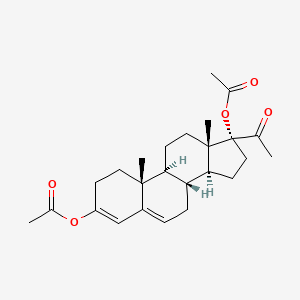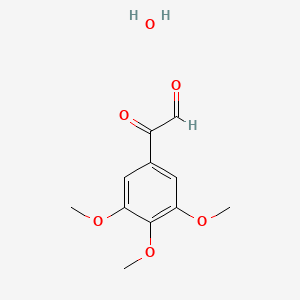
Triethanolamine-d12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethanolamine-d12 is a deuterated form of triethanolamine, an organic compound with the chemical formula C6H15NO3. The deuterated version, this compound, is used primarily in scientific research as an isotopic label. It is a colorless, viscous liquid that is both a tertiary amine and a triol, meaning it has three alcohol groups. This compound is often utilized in various fields, including chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Triethanolamine-d12 is synthesized by reacting ethylene oxide with deuterated ammonia (ND3). The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:
Reaction of Ethylene Oxide with Deuterated Ammonia: Ethylene oxide is bubbled through a solution of deuterated ammonia, leading to the formation of this compound.
Purification: The resulting product is purified through distillation or crystallization to achieve the desired purity level.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Catalysts may be used to enhance the reaction rate and efficiency. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
化学反応の分析
Types of Reactions
Triethanolamine-d12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides and other oxidation products.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
Triethanolamine-d12 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures.
Biology: In biological research, it serves as a buffer and stabilizer in biochemical assays and experiments.
Medicine: It is used in the synthesis of pharmaceuticals and as an excipient in drug formulations.
Industry: this compound is employed in the production of surfactants, emulsifiers, and corrosion inhibitors. It is also used in the manufacture of cosmetics and personal care products.
作用機序
The mechanism of action of triethanolamine-d12 involves its ability to act as a surfactant and emulsifier. As a tertiary amine, it can accept protons, thereby increasing the pH of solutions. This property makes it useful in various applications, including pH adjustment and stabilization of emulsions. In biological systems, it can interact with cellular membranes and proteins, influencing their structure and function.
類似化合物との比較
Similar Compounds
Diethanolamine: Similar to triethanolamine but with two hydroxyl groups.
Monoethanolamine: Contains only one hydroxyl group.
Methylethanolamine: A methylated derivative with similar properties.
Uniqueness
Triethanolamine-d12 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and other isotopic labeling studies. Its ability to act as both an amine and a triol provides versatility in various chemical and industrial applications.
特性
CAS番号 |
1469758-99-3 |
|---|---|
分子式 |
C6H15NO3 |
分子量 |
161.263 |
IUPAC名 |
2-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
InChIキー |
GSEJCLTVZPLZKY-LBTWDOQPSA-N |
SMILES |
C(CO)N(CCO)CCO |
同義語 |
2,2’,2’’-Nitrilotris-ethan-1,1,2,2-d4-ol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
![2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol](/img/structure/B584323.png)
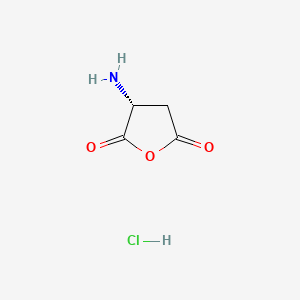
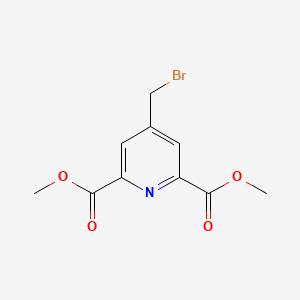
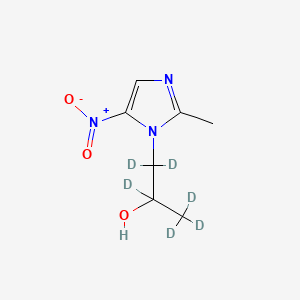
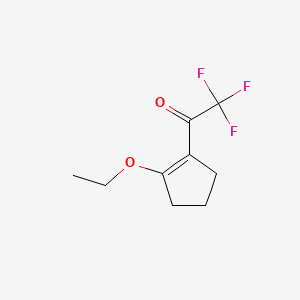
![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)
